molecular formula C19H26O5 B599990 4-(9-Acryloxy-n-non-1-yloxy) benzoic acid CAS No. 186046-62-8

4-(9-Acryloxy-n-non-1-yloxy) benzoic acid

Cat. No.: B599990
CAS No.: 186046-62-8
M. Wt: 334.412
InChI Key: XQOFAKKUAIAFDY-UHFFFAOYSA-N
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Description

4-(9-Acryloxy-n-non-1-yloxy) benzoic acid is a chemical compound with the molecular formula C19H26O5 and a molar mass of 334.41 g/mol It is known for its unique structure, which includes an acryloxy group and a non-1-yloxy chain attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Acryloxy-n-non-1-yloxy) benzoic acid typically involves the esterification of benzoic acid derivatives with acryloxy and non-1-yloxy groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Common reagents used in the synthesis include acryloyl chloride, nonanol, and benzoic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(9-Acryloxy-n-non-1-yloxy) benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted benzoic acid derivatives .

Scientific Research Applications

4-(9-Acryloxy-n-non-1-yloxy) benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-(9-Acryloxy-n-non-1-yloxy) benzoic acid involves its interaction with specific molecular targets and pathways. The acryloxy group can undergo polymerization reactions, forming cross-linked networks that are useful in various applications. The benzoic acid core can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(9-Acryloxy-n-oct-1-yloxy) benzoic acid
  • 4-(9-Acryloxy-n-dec-1-yloxy) benzoic acid
  • 4-(9-Acryloxy-n-undec-1-yloxy) benzoic acid

Uniqueness

4-(9-Acryloxy-n-non-1-yloxy) benzoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and bioactivity, making it suitable for specialized applications.

Properties

CAS No.

186046-62-8

Molecular Formula

C19H26O5

Molecular Weight

334.412

IUPAC Name

4-(9-prop-2-enoyloxynonoxy)benzoic acid

InChI

InChI=1S/C19H26O5/c1-2-18(20)24-15-9-7-5-3-4-6-8-14-23-17-12-10-16(11-13-17)19(21)22/h2,10-13H,1,3-9,14-15H2,(H,21,22)

InChI Key

XQOFAKKUAIAFDY-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCCCCCCCCOC1=CC=C(C=C1)C(=O)O

Synonyms

4-(9-Acryloxy-n-non-1-yloxy) benzoic acid

Origin of Product

United States

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